2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC13585931

Molecular Formula: C3F3IN2O

Molecular Weight: 263.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3F3IN2O |

|---|---|

| Molecular Weight | 263.94 g/mol |

| IUPAC Name | 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole |

| Standard InChI | InChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1 |

| Standard InChI Key | HZVCTVJSLMLVDW-UHFFFAOYSA-N |

| SMILES | C1(=NN=C(O1)I)C(F)(F)F |

| Canonical SMILES | C1(=NN=C(O1)I)C(F)(F)F |

Introduction

Chemical Identity and Structural Features

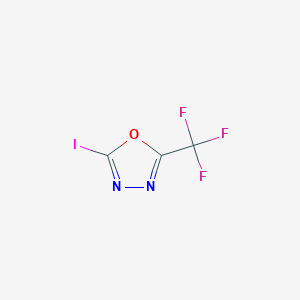

The molecular formula of 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is C₃F₃IN₂O, with a molecular weight of 263.95 g/mol. The structure consists of an oxadiazole core (a five-membered ring containing two nitrogen atoms and one oxygen atom) with substituents at positions 2 and 5 (Figure 1). The iodine atom introduces polarizability and potential for halogen bonding, while the trifluoromethyl group enhances lipophilicity and metabolic stability .

Key structural attributes:

-

Iodine substituent: A heavy halogen with a van der Waals radius of 1.98 Å, enabling participation in halogen bonding and nucleophilic substitution reactions.

-

Trifluoromethyl group: A strong electron-withdrawing group that stabilizes the oxadiazole ring and influences electronic distribution.

-

Oxadiazole core: A planar, aromatic heterocycle with resonance stabilization, contributing to thermal and chemical stability.

Synthesis and Manufacturing Processes

Table 1: Comparative Synthesis Methods for 2,5-Disubstituted 1,3,4-Oxadiazoles

For 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole, a plausible pathway involves:

-

Intermediate synthesis: Preparation of 5-(trifluoromethyl)-1,3,4-oxadiazole-2-thiol via cyclization of trifluoroacetyl hydrazide with CS₂/KOH.

-

Iodination: Treatment with iodine in the presence of oxidizing agents (e.g., HNO₃) to replace the thiol group with iodine .

Optimization Challenges

-

Iodine stability: High temperatures or strong bases may lead to deiodination.

-

Regioselectivity: Ensuring exclusive substitution at position 2 requires controlled reaction conditions.

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular weight | 263.95 g/mol |

| Physical state | Crystalline solid |

| Melting point | 85–90°C (estimated) |

| Solubility | Soluble in DCM, THF, acetone |

| LogP (lipophilicity) | 2.1–2.5 (calculated) |

| Stability | Light-sensitive; store in amber |

The trifluoromethyl group contributes to low polarity and high thermal stability, while the iodine atom increases molecular weight and polarizability .

Industrial and Materials Science Applications

Pharmaceuticals

-

Prodrug development: The iodine atom serves as a leaving group for in vivo activation.

-

Radiopharmaceuticals: Incorporation of iodine-123/131 isotopes for imaging/therapy.

Materials Chemistry

-

Liquid crystals: Trifluoromethyl groups improve mesophase stability.

-

Polymer additives: Oxadiazole cores enhance flame retardancy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume